REACTION_CXSMILES
|
[CH2:1]([C:12]1[O:13][CH2:14][CH2:15][N:16]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]C.[CH2:17]([NH:19][CH2:20][CH3:21])[CH3:18]>C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[CH2:17]([N:19]([CH2:20][CH3:21])[CH2:14][CH2:15][NH:16][C:12](=[O:13])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH3:18] |f:2.3.4|
|
Name
|
|
Quantity
|
53 mmol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCC)C=1OCCN1
|
Name
|
|
Quantity
|
104 mmol
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
0.9 mmol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCNC(CCCCCCCCCC)=O)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |